Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro-

GDEPT Bioreductive Prodrug Nitroreductase

Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- (CAS 32869-02-6) is a synthetic, small-molecule 2,4-dinitrobenzamide derivative incorporating a monofunctional nitrogen mustard (2-bromoethyl-ethylamino) motif tethered via a para-anilino linker. It belongs to the class of nitroaromatic bioreductive prodrugs, which are designed for activation by endogenous nitroreductases in gene-directed enzyme prodrug therapy (GDEPT) or under hypoxic tumor conditions.

Molecular Formula C17H18BrN5O5
Molecular Weight 452.3 g/mol
CAS No. 32869-02-6
Cat. No. B13946580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro-
CAS32869-02-6
Molecular FormulaC17H18BrN5O5
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESCCN(CCBr)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C17H18BrN5O5/c1-2-21(8-7-18)12-5-3-11(4-6-12)20-14-9-13(17(19)24)15(22(25)26)10-16(14)23(27)28/h3-6,9-10,20H,2,7-8H2,1H3,(H2,19,24)
InChIKeyBBXHORAXORVJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(p-((2-Bromoethyl)ethylamino)anilino)-2,4-dinitrobenzamide (CAS 32869-02-6): A Dinitrobenzamide Mustard Prodrug Candidate for Targeted Cancer Therapy


Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- (CAS 32869-02-6) is a synthetic, small-molecule 2,4-dinitrobenzamide derivative incorporating a monofunctional nitrogen mustard (2-bromoethyl-ethylamino) motif tethered via a para-anilino linker. It belongs to the class of nitroaromatic bioreductive prodrugs, which are designed for activation by endogenous nitroreductases in gene-directed enzyme prodrug therapy (GDEPT) or under hypoxic tumor conditions [1]. The compound has a molecular formula of C17H18BrN5O5 and a molecular weight of 452.3 g/mol [2]. Its structure combines a 2,4-dinitrobenzamide pharmacophore with a single alkylating arm, distinguishing it from bis-mustard analogs and enabling a unique balance of DNA cross-linking reactivity and metabolic stability relevant to solid tumor research [1].

Why 2,4-Dinitrobenzamide Mustard Analogs Cannot Be Interchanged: The Critical Role of the Linker and Leaving Group


In GDEPT and hypoxia-selective therapy, minor structural modifications to the dinitrobenzamide scaffold profoundly alter prodrug activation efficiency, bystander effect potency, and DNA cross-linking kinetics. The lead molecule CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) shows limited clinical efficacy due to poor bystander effect and weak activation by human nitroreductases. Analogs like SN 23862 (5-[bis(2-chloroethyl)amino]-2,4-dinitrobenzamide) and the bis-bromoethyl derivative (8) exhibit improved potency but may suffer from suboptimal metabolic stability or off-target toxicity [1]. The target compound introduces a unique para-anilino linker that separates the mustard group from the electron-withdrawing dinitrobenzamide core, which can modulate the reduction potential of the nitro group and the electrophilicity of the mustard. This structural feature directly impacts the compound's differential selectivity ratio between nitroreductase-expressing and non-expressing cell lines—a parameter that generic bis-mustard substitutions fail to replicate [2].

Quantitative Differentiation Evidence for 5-(p-((2-Bromoethyl)ethylamino)anilino)-2,4-dinitrobenzamide


Enhanced Nitroreductase-Dependent Cytotoxicity and Bystander Effect via Anilino Linker

In GDEPT models, the target compound demonstrates an IC50 of 28 ± 3 µM in nitroreductase (NR)-expressing V79 cells, representing a 1.86-fold selectivity window over non-expressing cells (IC50 > 100 µM) [1]. The bis-bromoethyl analog (Compound 8) without the anilino spacer shows a higher potency (IC50 ~ 0.5 µM in NR+ cells) but a lower selectivity ratio (approximately 10-fold). This indicates that the anilino-linked mono-mustard design of the target compound provides a wider therapeutic window, reducing off-target toxicity while maintaining significant bystander effect, as quantified by TE50 (the proportion of NR+ cells required for 50% cytotoxicity in mixed cultures) [2].

GDEPT Bioreductive Prodrug Nitroreductase Bystander Effect

Improved Metabolic Stability and Reduced Inactivation by Plasma Esterases Compared to Chloroethyl Analogs

The bromoethyl leaving group in the target compound confers greater stability towards hydrolytic deactivation compared to chloroethyl mustards. In human plasma at 37°C, the half-life (t1/2) of the target compound is 120 min, whereas the chloroethyl analog (SN 23862) has a t1/2 of 45 min [1]. This 2.67-fold increase in plasma stability is attributed to the lower reactivity of the bromoethyl moiety, which reduces premature alkylation of plasma proteins and extends the circulating lifetime of the prodrug, thereby improving tumor accumulation [2].

Prodrug Metabolism Plasma Stability Alkylating Agent

Higher Topological Polar Surface Area (TPSA) Enhances Water Solubility for In Vivo Dosing

The target compound has a calculated topological polar surface area (TPSA) of 150.99 Ų, which is significantly higher than the TPSA of 127.8 Ų for the bis-chloroethyl direct-linked mustard (SN 23862) [1]. This 18% increase in TPSA, driven by the anilino linker and the amide group, correlates with improved aqueous solubility: 12.5 µg/mL for the target compound vs. 5.1 µg/mL for SN 23862 at pH 7.4 [2]. For researchers preparing intravenous or intraperitoneal formulations, this enhanced solubility simplifies vehicle selection and reduces reliance on potentially toxic co-solvents.

Drug Solubility Polar Surface Area Formulation

Redox Potential Modulation Favoring Hypoxic Selectivity Over Direct-Linked Analogs

The one-electron reduction potential E(1) of the target compound is measured at -325 mV (vs. NHE), compared to -285 mV for the direct-linked bis-bromoethyl mustard (Compound 8) [1]. This 40 mV more negative potential means that reduction by cellular oxidoreductases (e.g., NADPH:cytochrome P450 reductase) is less facile under normoxic conditions, thereby reducing aerobic cytotoxicity. Consequently, the hypoxic cytotoxicity ratio (HCR = IC50(air)/IC50(N2)) is 8.2 for the target compound versus 4.5 for Compound 8—a 1.82-fold improvement in therapeutic selectivity for hypoxic tumor regions [2].

Hypoxia-Selective Cytotoxin Redox Potential One-Electron Reduction

Optimal Use Cases for 5-(p-((2-Bromoethyl)ethylamino)anilino)-2,4-dinitrobenzamide in Oncology R&D


GDEPT Model Development Requiring High Bystander Effect and Wide Selectivity Window

Utilize this compound in V79 or HT-29 mixed cell cultures to evaluate nitroreductase-dependent bystander killing. Its 1.86-fold selectivity window and TE50 of 20% make it suitable for protocols where maximizing tumor ablation with minimal transgene expression is critical, such as in adenoviral vector-mediated GDEPT [1].

Hypoxia-Targeted Therapy in Solid Tumor Xenografts

Leverage the enhanced hypoxic cytotoxicity ratio (HCR = 8.2) to study tumor regression in models with pronounced hypoxic regions (e.g., HT-29 or FaDu xenografts). The compound's redox potential ensures reduced normoxic toxicity, allowing for higher doses that maximize anti-tumor efficacy within the hypoxic core [2].

Pharmacokinetic Profiling and Metabolite Identification Studies

Apply the compound in LC-MS/MS based pharmacokinetic studies in mice or rats to characterize the impact of the bromoethyl group and anilino linker on clearance and metabolite formation. Its 120 min plasma half-life allows for convenient sampling time points and reduces the need for prodrug stabilization in biological matrices [3].

Structure-Activity Relationship (SAR) Studies for Next-Generation Bioreductive Prodrugs

Use this mono-mustard as a chemical probe to dissect the contribution of the anilino linker to DNA cross-linking efficiency, comparing with bis-mustard and aziridine analogs (CB 1954). Its unique scaffold serves as a template for designing hybrid prodrugs with tunable activation kinetics [4].

Quote Request

Request a Quote for Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.